molecular formula C23H22N4O B10914116 N-(3,5-dimethylphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3,5-dimethylphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10914116
M. Wt: 370.4 g/mol
InChI Key: ZFMUQICEVHLTTL-UHFFFAOYSA-N
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Description

N~4~-(3,5-DIMETHYLPHENYL)-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,5-DIMETHYLPHENYL)-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3,5-DIMETHYLPHENYL)-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazolopyridine compounds.

Scientific Research Applications

N~4~-(3,5-DIMETHYLPHENYL)-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N4-(3,5-DIMETHYLPHENYL)-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridine derivatives with varying substituents on the phenyl and pyrazole rings. Examples include:

  • 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • N~4~-(3,5-Dimethylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

N~4~-(3,5-DIMETHYLPHENYL)-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds

Properties

Molecular Formula

C23H22N4O

Molecular Weight

370.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H22N4O/c1-14-10-15(2)12-18(11-14)25-23(28)20-13-16(3)24-22-21(20)17(4)26-27(22)19-8-6-5-7-9-19/h5-13H,1-4H3,(H,25,28)

InChI Key

ZFMUQICEVHLTTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C3C(=NN(C3=NC(=C2)C)C4=CC=CC=C4)C)C

Origin of Product

United States

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